Chemical structure and physicochemical properties of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate
Chemical structure and physicochemical properties of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate
This guide provides a comprehensive technical overview of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate, a key building block in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications in drug discovery, offering insights grounded in established scientific principles and experimental validation.
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
In the landscape of drug discovery, there is a continuous drive to explore novel chemical space beyond traditional flat, aromatic structures. The spiro[3.3]heptane motif has emerged as a valuable three-dimensional (3D) scaffold.[1][2] Its rigid, non-planar structure provides an escape from "flatland," offering the potential for improved physicochemical properties such as increased solubility and better metabolic stability in drug candidates.[1] The spiro[3.3]heptane core is increasingly utilized as a saturated bioisostere for phenyl rings, enabling the design of novel, patent-free analogues of existing drugs.[3][4] Tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate, featuring both a protected amine and a hydroxyl group, is a versatile intermediate for introducing this desirable scaffold into more complex molecules.
Chemical Structure and Properties
The unique arrangement of atoms in tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate dictates its chemical behavior and utility.
Molecular Structure:
The molecule consists of a central spiro[3.3]heptane core, which is comprised of two cyclobutane rings sharing a single carbon atom (the spiro center). A tert-butyloxycarbonyl (Boc)-protected amine group is attached at the 1-position, and a hydroxyl group is present at the 3-position.
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Molecular Formula: C₁₂H₂₁NO₃[5]
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SMILES: CC(C)(C)OC(=O)NC1CC(C12CCC2)O[5]
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InChI: InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-9(14)12(8)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)[5]
Physicochemical Properties:
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 227.30 g/mol | [6][7] |
| Monoisotopic Mass | 227.15215 Da | [5] |
| Predicted XlogP | 1.7 | [5] |
| Physical Form | Solid/Liquid | [7][8] |
| Storage Temperature | Room Temperature/4°C | [6][8] |
Note: Some properties are predicted values from computational models due to the limited availability of experimentally determined data in public literature.
Synthesis and Mechanistic Insights
The synthesis of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate typically involves the reduction of the corresponding ketone precursor, tert-butyl N-{3-oxospiro[3.3]heptan-1-yl}carbamate. This ketone can be synthesized through various routes, often starting from commercially available spiro[3.3]heptane derivatives.[9]
Experimental Protocol: Reduction of tert-butyl N-{3-oxospiro[3.3]heptan-1-yl}carbamate
This protocol describes a standard reduction of a ketone to a secondary alcohol, a fundamental transformation in organic synthesis.
Materials:
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Dissolution: Dissolve tert-butyl N-{3-oxospiro[3.3]heptan-1-yl}carbamate (1.0 eq) in a mixture of DCM and MeOH (e.g., a 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the reactivity of the reducing agent and minimize potential side reactions.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The slow addition helps to manage the exothermic nature of the reaction and the evolution of hydrogen gas.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
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Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. This step neutralizes the excess sodium borohydride.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). The organic layers are combined.
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Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
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Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate.
Synthesis Workflow Diagram
Caption: Synthesis of the target compound via ketone reduction.
Applications in Drug Discovery and Medicinal Chemistry
The bifunctional nature of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate, possessing a protected amine and a free hydroxyl group, makes it a highly valuable building block.[12]
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Introduction of 3D Scaffolds: This compound serves as an excellent starting point for incorporating the rigid spiro[3.3]heptane core into larger, more complex molecules. This is a key strategy for moving away from flat aromatic systems and exploring new areas of chemical space.[1][2]
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Linker Chemistry: The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.[12] The hydroxyl group can also be used as a handle for further chemical modifications, such as ether or ester formation.
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Bioisosteric Replacement: The spiro[3.3]heptane moiety is increasingly being investigated as a bioisostere for substituted phenyl rings.[3] This can lead to improved pharmacokinetic properties and novel intellectual property.
Logical Relationship of Functional Groups for Derivatization
Caption: Functional group handles for further derivatization.
Conclusion
Tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate is a strategically important molecule in contemporary medicinal chemistry. Its 3D spirocyclic core, combined with its versatile functional groups, provides a robust platform for the design and synthesis of novel therapeutic agents. The synthetic route is straightforward, and the potential for diverse derivatization makes it a valuable tool for researchers and drug development professionals seeking to explore new frontiers in chemical biology.
References
-
PubChemLite. Tert-butyl n-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate. Available from: [Link].
-
Chemspace. Tert-butyl N-[(1S,3S)-3-hydroxy-1-(hydroxymethyl)spiro[3.3]heptan-1-yl]carbamate - C13H23NO4 | CSSB03437852971. Available from: [Link].
-
Ataman Kimya. TERT-BUTYL HYDROXYCARBAMATE. Available from: [Link].
-
PubChem. tert-butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate. Available from: [Link].
-
Supporting Information. Characterization Data of Products. Available from: [Link].
-
PubChemLite. Tert-butyl n-{3-oxospiro[3.3]heptan-1-yl}carbamate. Available from: [Link].
-
EPA. tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate Properties. Available from: [Link].
-
ResearchGate. Applications of spiro[3.3]heptane scaffolds to medchem purposes. Available from: [Link].
-
ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available from: [Link].
-
Chemspace. Tert-butyl N-(3-{1-cyano-3-methoxyspiro[3.3]heptan-1-yl}-3-hydroxyspiro[3.3]heptan-1-yl)carbamate - C21H32N2O4 | CSMB02258152816. Available from: [Link].
-
Chemspace. Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)spiro[3.3]heptan-1-yl]carbamate - C13H23NO4 | CSSB02125901906. Available from: [Link].
-
Chemspace. Tert-butyl N-[(1S,3R)-3-hydroxy-1-(hydroxymethyl)spiro[3.3]heptan-1-yl]carbamate - C13H23NO4 | CSSB03437852989. Available from: [Link].
-
ResearchGate. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Available from: [Link].
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link].
-
PMC. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Available from: [Link].
-
F. P. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link].
-
PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link].
-
Scribd. Spiro[3.3]heptane as Benzene Bioisostere | PDF | Amine | Chemical Reactions. Available from: [Link].
-
KOLAB. tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate. Available from: [Link].
-
NextSDS. tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate. Available from: [Link].
-
ProPublica. University Of Maryland Medical System Corporation - Full Filing - Nonprofit Explorer. Available from: [Link].
- Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
-
ProPublica. University Of Maryland Medical System Corporation - Nonprofit Explorer. Available from: [Link].
-
ProPublica. University Of Maryland Medical System Corporation - Full Filing - Nonprofit Explorer. Available from: [Link].
-
ProPublica. University Of Maryland Medical System Corporation - Full Filing - Nonprofit Explorer. Available from: [Link].
-
ProPublica. University Of Maryland Medical System Corporation - Full Filing - Nonprofit Explorer. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scribd.com [scribd.com]
- 5. PubChemLite - Tert-butyl n-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
- 6. 1000933-99-2|tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate | 1118786-86-9 [sigmaaldrich.com]
- 9. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - Tert-butyl n-{3-oxospiro[3.3]heptan-1-yl}carbamate (C12H19NO3) [pubchemlite.lcsb.uni.lu]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
